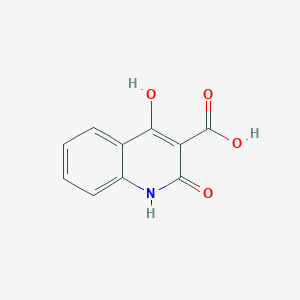

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-9(13)7(8)10(14)15/h1-4H,(H,14,15)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBJIWLJHQOTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715998 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-24-6, 72963-93-0 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Reaction of Isatoic Anhydride and Diethyl Malonate

One of the most reported methods for preparing the ethyl ester precursor of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the reaction between isatoic anhydride and diethyl malonate under heating conditions in dry solvents.

-

- Isatoic anhydride and diethyl malonate are reacted in dry dimethylformamide (DMF) at approximately 85°C for 5 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled and poured into an ice-water mixture to precipitate the product.

- The precipitate is filtered and washed to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a pale brown powder.

-

- Yield: Approximately 40%

- Melting point: 134°C

- Infrared (IR) spectroscopy shows characteristic carbonyl stretches at 1750 and 1730 cm⁻¹ and hydroxyl groups at 2700-3200 cm⁻¹.

- LC-MS confirms the molecular ion peak at m/z 234 [M+H]⁺.

This method provides a direct route to the ester intermediate, which can be further transformed into the target acid or derivatives.

Conversion of the Ethyl Ester to the Carboxylic Acid or Carbohydrazide Derivatives

Following the ester synthesis, further modifications allow the preparation of the free acid or related derivatives:

Hydrazinolysis to Carbohydrazide:

- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is suspended in ethanol.

- Hydrazine hydrate is added, and the mixture is refluxed for 2 hours.

- The resulting suspension is filtered, and the precipitate is washed and dried to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

-

- The carbohydrazide can be reacted with benzaldehyde derivatives in ethanol with catalytic sulfuric acid under reflux to form N'-arylidene derivatives.

- This step typically yields products with about 90% efficiency.

This sequence allows access to a variety of functionalized quinoline derivatives for biological screening.

Microwave-Assisted Synthesis from 4-Aminobenzoic Acid and Diethyl Malonate

An alternative preparation involves the cyclization of 4-aminobenzoic acid with diethyl malonate using microwave irradiation and polyphosphoric acid (PPA) as a catalyst.

-

- 4-Aminobenzoic acid is reacted with diethyl malonate under microwave irradiation in the presence of PPA.

- This method efficiently forms 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid derivatives.

- Subsequent nitration, reduction, and acylation steps can be performed to yield various substituted quinoline derivatives.

-

- Yields are moderate to good, typically ranging from 60% to 99% depending on the step.

- Purity is confirmed by HPLC (above 95% in reported cases).

This microwave-assisted approach offers a rapid and efficient synthetic route with reduced reaction times and improved yields compared to classical heating.

Multicomponent Ugi-Type Condensation Using 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

A novel strategy involves using 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a Michael acceptor in a four-component Ugi-type multicomponent condensation.

-

- The compound participates in a Smiles rearrangement replacing acid components in the Ugi reaction.

- Reactants include aldehyde derivatives, amine derivatives, and isocyanides.

- This method efficiently produces heterocyclic enamines containing quinolin-2(1H)-one scaffolds.

-

- Provides a versatile and efficient route to biologically relevant peptidic or pseudo-peptidic structures.

- The reaction proceeds under mild conditions with good selectivity.

Data Table Summarizing Preparation Methods

Summary of Research Findings

- The classical synthetic route via isatoic anhydride and diethyl malonate remains a foundational method, providing the ester intermediate for further functionalization.

- Hydrazinolysis offers an efficient conversion to carbohydrazide derivatives, which serve as key intermediates for the synthesis of biologically active compounds.

- Microwave-assisted synthesis enhances reaction efficiency and yield, presenting a modern alternative to traditional heating methods.

- The Ugi-type multicomponent condensation represents an innovative approach to rapidly access complex quinoline-containing heterocycles with potential biological activity.

- Characterization techniques such as IR, NMR, LC-MS, and HPLC are consistently employed to confirm product identity and purity.

- Yields vary widely depending on the method and specific reaction conditions, with hydrazinolysis showing the highest reported yield (~90%).

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit promising antiviral properties, particularly against HIV. A study designed and synthesized N'-arylidene derivatives of this compound, which were evaluated for their ability to inhibit HIV replication. The compounds showed moderate anti-HIV activity with specific derivatives demonstrating effective inhibition of integrase activity at concentrations around 100 µM .

1.2 Antibacterial Properties

The antibacterial efficacy of this compound has also been explored. In vitro studies have shown that certain derivatives possess significant antibacterial activity against various strains, including those responsible for opportunistic infections in immunocompromised patients . The minimum inhibitory concentration (MIC) assays revealed promising results for several synthesized compounds.

1.3 Anticancer Activity

Recent investigations into the anticancer potential of this compound highlight its effectiveness against breast cancer cells. Synthesis of specific derivatives led to the identification of compounds that demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the quinoline scaffold can enhance its anticancer properties .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several methodologies:

| Method | Description | Yield |

|---|---|---|

| Hydrolysis | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate hydrolyzed with thiourea and potassium carbonate | 63% |

| Cyclization | Reaction with hydrazine hydrate leading to various substituted quinolines | Varies |

| Methylation | Methylation reactions yielding different derivatives with potential antiviral activity | High yields reported |

These synthetic routes allow for the modification of the core structure to enhance biological activity and selectivity.

Case Studies

3.1 Anti-HIV Studies

A notable study involved the design and synthesis of a series of N'-arylidene derivatives derived from this compound. The synthesized compounds underwent biological evaluation for their anti-HIV activity, revealing several candidates with effective integrase inhibition and reduced viral replication in cell-based assays .

3.2 Antibacterial Evaluation

In another study focused on antibacterial properties, a range of synthesized quinoline derivatives were tested against common bacterial pathogens. Results indicated that some compounds exhibited significant antibacterial effects at low concentrations, making them potential candidates for further development as new antibacterial agents .

3.3 Anticancer Research

A recent investigation into the anticancer properties demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells effectively. The study emphasized the importance of structural modifications in enhancing the therapeutic efficacy of quinoline-based compounds .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . Additionally, its derivatives have been shown to interact with opioid receptors, modulating pain perception and analgesic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

- 4-R-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acids: Substituents at position 4 (R groups) significantly influence physicochemical and biological properties. For example: 4-Benzylamino Derivatives: Exhibit high analgesic activity but are unstable when tertiary amino groups are introduced due to rapid decarboxylation . 4-Hetarylmethylamino Derivatives: Replacement of the benzyl group with pyridine or thiophene reduces analgesic efficacy, highlighting the importance of aromaticity for receptor binding . 4-Methoxyphenyl Amides: Show enhanced diuretic activity, as modeled by QSAR studies, due to improved hydrophobicity and hydrogen-bonding capacity .

Carboxylic Acid Derivatives

- Amides: N-R-amides, such as N-(2-pyridylmethyl) derivatives, demonstrate potent analgesic activity, often exceeding that of the parent acid. For instance, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives act as opioid receptor antagonists .

- Nitriles: 3-Cyanoethyl derivatives exhibit moderate analgesic activity, but their hydrolysis to carboxylic acids enhances potency, suggesting the free acid group is critical for biological interaction .

- Esters : Ethyl esters are less biologically active and understudied compared to amides, though they serve as precursors for acid synthesis .

Heterocyclic Modifications

- 2-Thioxo Analogues: Replacing the ketone oxygen at position 2 with sulfur (e.g., 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid) enhances antibacterial activity, particularly against gram-negative pathogens, due to improved membrane permeability .

- Pyrido[1,2-a]pyrimidine Analogues: Structural analogs like 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid amides exhibit weaker diuretic effects compared to quinoline-based compounds, emphasizing the role of the quinoline scaffold in renal targeting .

Hydrazides and Hydrazones

- Hydrazide Derivatives: 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazides show antitubercular activity, with 2-nitrobenzylidenehydrazines exhibiting moderate efficacy against Mycobacterium tuberculosis .

- Thiosemicarbazones : These derivatives display tautomerism in solution, which may influence their antimycobacterial activity .

Key Research Findings

Analgesic Activity

- Benzylamino vs. Heterocyclic Derivatives: Analgesic activity (measured by acetic acid writhing test) decreases when the benzyl group is replaced with pyridine (e.g., ED₅₀ = 12 mg/kg for benzylamino vs. 25 mg/kg for pyridinylmethylamino) .

- Amide vs. Acid: N-(2-cyanoethyl)amides show ED₅₀ = 8 mg/kg, while their hydrolyzed carboxylic acid counterparts exhibit ED₅₀ = 5 mg/kg, underscoring the acid's superior efficacy .

Diuretic Activity

- p-Methoxyphenyl Amides : Increase urine output by 40–60% in rodent models, outperforming hydrochlorothiazide in some cases .

- Pyrido[1,2-a]pyrimidine Analogues: Show 20–30% lower diuretic activity compared to quinoline-3-carboxamides .

Antibacterial Activity

- 2-Thioxo Derivatives : Exhibit MIC values of 0.5–2 μg/mL against E. coli and S. aureus, comparable to ciprofloxacin .

Actividad Biológica

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family, characterized by its unique structure featuring a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study reported that certain synthesized compounds demonstrated high inhibition against Hepatitis B Virus (HBV) replication at a concentration of 10 µM, highlighting their potential as antiviral agents . Additionally, the compound has been evaluated for its antibacterial properties against various pathogens. For instance, one study found that specific derivatives showed minimal inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating moderate to strong antibacterial effects .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by altering gene expression related to inflammation. It influences various cell signaling pathways that are crucial in inflammatory processes. Experimental results suggest that it can reduce inflammation markers in vitro and in vivo models, making it a candidate for further investigation in inflammatory disease treatments.

Analgesic Activity

This compound has also demonstrated analgesic properties. Studies involving animal models indicated that it could inhibit pain pathways effectively, suggesting its potential as an alternative to traditional analgesics . The mechanism of action appears to involve the inhibition of specific enzymes linked to pain perception.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic and signaling pathways. For example, it has been shown to inhibit enzymes related to pain and inflammation.

- Gene Expression Modulation : It alters the expression of genes associated with inflammatory responses, which may contribute to its anti-inflammatory effects.

- Subcellular Localization : The compound's activity is influenced by its localization within cellular compartments, which is determined by targeting signals and post-translational modifications.

Table: Summary of Biological Activities

Case Study: Antiviral Activity Against HBV

In a detailed study focusing on the antiviral properties of derivatives derived from this compound, researchers conducted in vitro experiments that confirmed high inhibition rates against HBV replication at concentrations as low as 10 µM. Molecular docking simulations suggested strong binding affinities between the compounds and viral proteins, indicating a promising direction for therapeutic development against viral infections .

Case Study: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of various derivatives against multiple bacterial strains. The findings revealed that certain compounds exhibited potent activity against E. coli and S. Typhimurium, with specific molecular interactions identified through docking studies that elucidated how these compounds inhibit bacterial enzyme functions critical for survival .

Q & A

Basic Research Question

- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) : Resolves and quantifies admixtures like 4-hydroxy-1,2-dihydroquinolin-2-ones (detection limit: 0.1%) .

- NMR Spectroscopy : Confirms structural integrity, especially for regioisomeric by-products .

How do 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids interact with cholinesterases, and what methods validate their inhibitory activity?

Advanced Research Question

These compounds act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors , validated via:

- Ellman’s Assay : Measures enzyme inhibition kinetics (IC₅₀ values) using spectrophotometric detection of thiocholine release .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to the catalytic triad of AChE .

What strategies are employed to enhance the bioavailability of quinoline-3-carboxamide derivatives?

Advanced Research Question

- Salt Formation : Hydrochloride salts of (2-diethylaminoethyl)amides improve solubility and reduce toxicity .

- Prodrug Design : Ester prodrugs (e.g., ethyl esters) increase membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .

How are computational tools like QSAR utilized to optimize diuretic activity in this compound class?

Advanced Research Question

QSAR models correlate physicochemical properties (e.g., logP, molar refractivity) with diuretic efficacy:

| Substituent | Effect on Diuretic Activity |

|---|---|

| Electron-withdrawing groups (e.g., -Cl) | Increase renal sodium excretion |

| Bulky alkyl chains (e.g., -Pr) | Prolong half-life via reduced clearance |

| These models guide synthetic prioritization, validated by in vivo diuresis assays in rodent models . |

What are the key considerations for designing analogs with dual analgesic and anti-inflammatory activities?

Advanced Research Question

Dual-activity analogs require:

- Cyclooxygenase (COX) Inhibition : Structural mimicry of Piroxicam (a COX-2 inhibitor) via 4-hydroxy-2-oxo-quinoline pharmacophore .

- Reduced Toxicity : Lower doses (e.g., 1-propyl derivatives) achieve efficacy while minimizing hepatotoxicity, assessed via ALT/AST biomarker assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.